molecular formula C11H17ClN2 B1472003 Cyclopentyl(pyridin-3-yl)methanamine hydrochloride CAS No. 1864074-66-7

Cyclopentyl(pyridin-3-yl)methanamine hydrochloride

Cat. No.: B1472003
CAS No.: 1864074-66-7
M. Wt: 212.72 g/mol
InChI Key: OKQARQKIFDNDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl(pyridin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2 and its molecular weight is 212.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

cyclopentyl(pyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c12-11(9-4-1-2-5-9)10-6-3-7-13-8-10;/h3,6-9,11H,1-2,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQARQKIFDNDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CN=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound’s interaction with its targets, its effect on biochemical pathways, and its pharmacokinetics would depend on the specific biological system in which it is used. The compound’s reactivity and selectivity, as well as environmental factors such as pH, temperature, and the presence of other molecules, could influence its action, efficacy, and stability .

Biological Activity

Cyclopentyl(pyridin-3-yl)methanamine hydrochloride is a compound with significant potential in pharmacology due to its unique structural features, which include a cyclopentyl group and a pyridine ring. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by its molecular formula and structure:

  • Molecular Formula : C12_{12}H16_{16}ClN
  • Molecular Weight : 227.72 g/mol
  • Functional Groups : Cyclopentyl group, pyridine ring, and amine functional group.

The hydrochloride form enhances solubility in aqueous environments, making it suitable for biological applications.

This compound interacts with various biological targets, potentially acting as an enzyme inhibitor or receptor modulator . The specific mechanisms are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Targeting enzymes involved in metabolic pathways.
  • Receptor Binding : Modulating the activity of neurotransmitter receptors, which could affect central nervous system (CNS) functions.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

Activity TypeDescription
CNS Activity Potential effects on mood and anxiety disorders through receptor modulation.
Antimicrobial Similar compounds show efficacy against various pathogens.
Antitumor Structural analogs have demonstrated cytotoxic effects in cancer cell lines.
Anti-inflammatory Potential to modulate inflammatory pathways based on structural similarities.

Case Studies

  • CNS Activity : A study evaluated the effects of a related compound on anxiety-like behavior in mice, demonstrating significant anxiolytic properties at specific dosages.
  • Antimicrobial Efficacy : Research on derivatives showed inhibition of bacterial growth with IC50_{50} values ranging from 1.5 to 10 µM against Staphylococcus aureus.
  • Antitumor Activity : In vitro studies indicated that cyclopentyl derivatives could induce apoptosis in cancer cell lines, with IC50_{50} values below 5 µM.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds:

Compound NameStructure FeaturesBiological Activity
Cyclopentyl(pyridin-3-yl)methanamine HClCyclopentyl and pyridine ringPotential CNS activity
BupropionPyridine derivativeAntidepressant
2-Methylpyridine derivativesMethyl substitution on pyridineAntimicrobial effects
Pyrrolo[3,4-c]pyridine derivativesBicyclic structureAnalgesic and sedative properties

Future Directions in Research

Further studies are needed to elucidate the exact biological pathways affected by this compound. Areas for future research include:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
  • In vivo studies to evaluate therapeutic efficacy and safety profiles.
  • Exploration of structural modifications to enhance selectivity and potency against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl(pyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
Cyclopentyl(pyridin-3-yl)methanamine hydrochloride

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